

pan-HER-IN-2 CAS number and molecular formula

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Compound of Interest

Compound Name: *pan-HER-IN-2*

Cat. No.: *B10856959*

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In-Depth Technical Guide: pan-HER-IN-2

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Identifier	Value
Compound Name	pan-HER-IN-2
CAS Number	1639040-95-1[1]
Molecular Formula	C20H15BrClN5O

Introduction

pan-HER-IN-2 is a potent, orally bioavailable, and reversible pan-inhibitor of the human epidermal growth factor receptor (HER) family of receptor tyrosine kinases. This family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of HER signaling is a key driver in the development and progression of numerous cancers. Pan-HER inhibitors, by simultaneously targeting multiple members of the HER family, offer a therapeutic strategy to overcome resistance mechanisms that can arise from the redundancy and crosstalk within this signaling network.

Quantitative Data

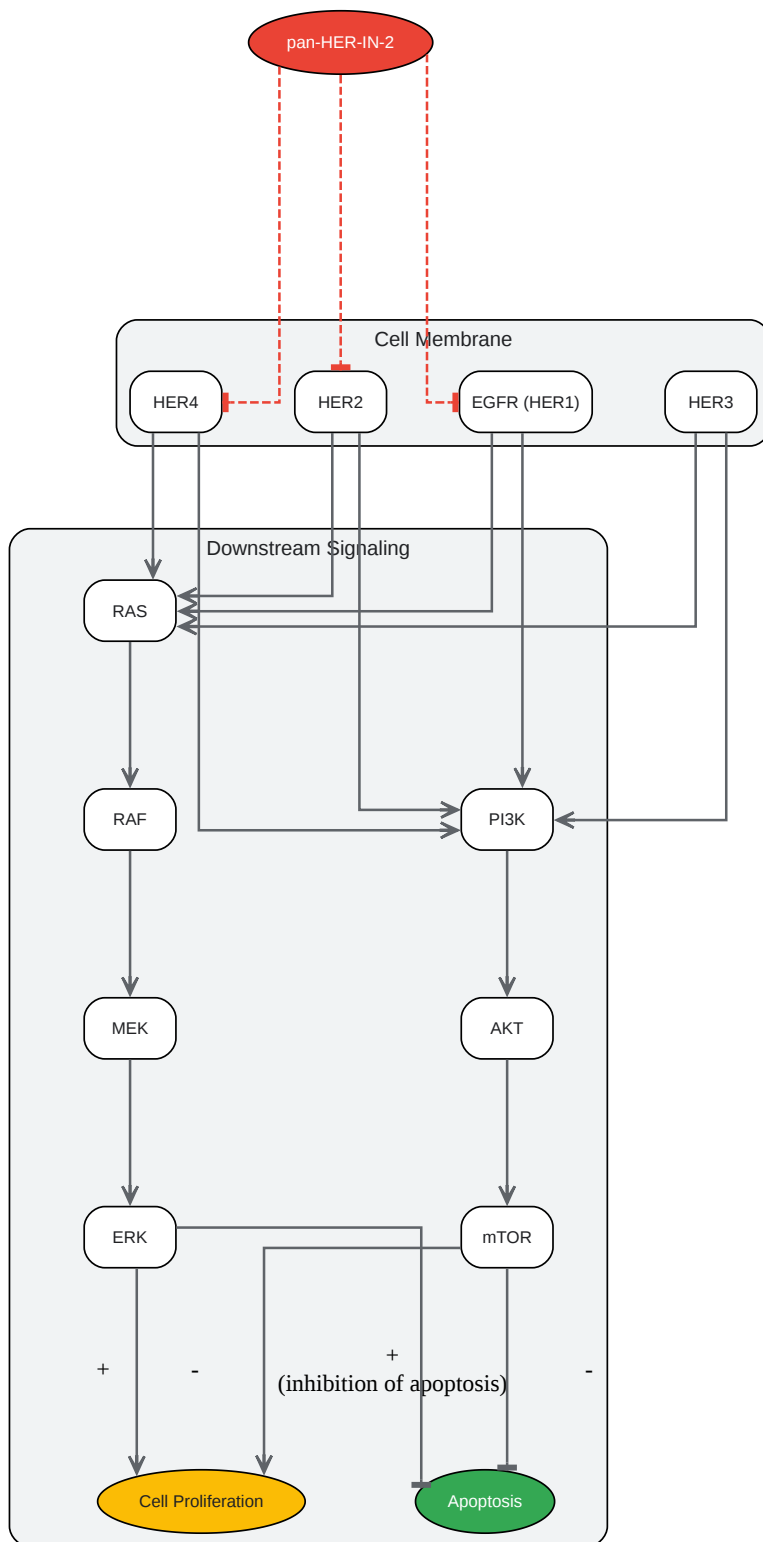
The inhibitory activity of **pan-HER-IN-2** has been characterized against several key members of the HER family, including a clinically relevant mutant form of EGFR.

Target	IC50 (nM)
EGFR	0.72
HER2	75.1
HER4	2.0
EGFR (T790M/L858R)	8.2

Mechanism of Action and Signaling Pathway

pan-HER-IN-2 exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the intracellular kinase domain of HER family receptors. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways. The blockade of these pathways ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on HER signaling.

pan-HER-IN-2 Inhibition of HER Signaling Pathway

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Caption: **pan-HER-IN-2** inhibits HER family receptors, blocking downstream PI3K/AKT and MAPK pathways.

Experimental Protocols

The following are representative experimental protocols that can be employed to evaluate the activity of **pan-HER-IN-2**.

Western Blotting for HER Family Phosphorylation

This protocol is designed to assess the inhibitory effect of **pan-HER-IN-2** on the phosphorylation of HER family receptors and downstream signaling proteins.

1. Cell Culture and Treatment:

- Culture cancer cell lines with known HER expression profiles (e.g., A431 for EGFR, SK-BR-3 for HER2) in appropriate media.
- Seed cells and allow them to adhere overnight.
- Treat cells with varying concentrations of **pan-HER-IN-2** or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).
- For ligand-induced phosphorylation, starve cells in serum-free media before treatment with the inhibitor, followed by stimulation with a relevant ligand (e.g., EGF for EGFR).

2. Cell Lysis:

- Wash cells with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

- Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR, HER2, AKT, and ERK, as well as antibodies for the total forms of these proteins as loading controls.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Wash the membrane again with TBST.

6. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
- Quantify band intensities to determine the relative levels of protein phosphorylation.

Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with **pan-HER-IN-2**.

1. Cell Culture and Treatment:

- Seed cancer cells in multi-well plates and allow them to attach.
- Treat the cells with a range of concentrations of **pan-HER-IN-2** or a vehicle control for a predetermined duration (e.g., 24-72 hours).

2. Cell Harvesting and Staining:

- Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
- Wash the cells with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.
- Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and a dead cell stain (e.g., propidium iodide, PI) to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.

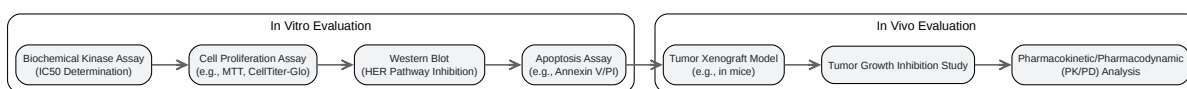
3. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.
- Excite the fluorochromes using appropriate lasers and detect the emitted fluorescence.
- Gate the cell populations to distinguish between:
 - Live cells (Annexin V-negative, PI-negative)
 - Early apoptotic cells (Annexin V-positive, PI-negative)
 - Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

- Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by **pan-HER-IN-2**.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of **pan-HER-IN-2**.



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Caption: A standard workflow for the preclinical assessment of **pan-HER-IN-2**.

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References

- 1. US8609095B2 - Anti-HER2 antibodies and compositions - Google Patents [patents.google.com]
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